(5-Phenylpyridin-3-yl)methanol

Description

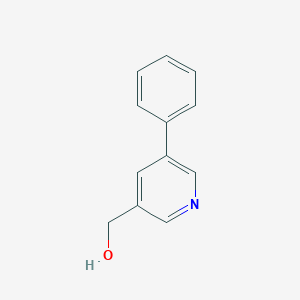

Structure

3D Structure

Properties

IUPAC Name |

(5-phenylpyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-10-6-12(8-13-7-10)11-4-2-1-3-5-11/h1-8,14H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFNSBSOUGRAQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC(=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623941 |

Source

|

| Record name | (5-Phenylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187392-96-7 |

Source

|

| Record name | (5-Phenylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (5-Phenylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Phenylpyridin-3-yl)methanol, a heterocyclic aromatic compound, holds significant interest within the fields of medicinal chemistry and materials science due to its structural motifs. This technical guide provides a comprehensive overview of its physicochemical properties, offering a valuable resource for researchers engaged in its synthesis, characterization, and application. This document consolidates available data on its physical and chemical characteristics, outlines a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and explores its potential biological significance in the context of related phenylpyridine derivatives. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. While extensive experimental data for this compound is not widely available in the public domain, the following tables summarize the known and predicted properties.

General and Physical Properties

This table provides an overview of the basic identifiers and physical characteristics of this compound. The lack of experimentally determined melting and boiling points in readily available literature suggests these properties have not been extensively documented.

| Property | Value | Source |

| CAS Number | 187392-96-7 | |

| Molecular Formula | C₁₂H₁₁NO | |

| Molecular Weight | 185.22 g/mol | |

| Appearance | No Data Available | |

| Melting Point | No Data Available | |

| Boiling Point | No Data Available | |

| Solubility | No Data Available |

Chemical and Computational Properties

The following table details the chemical structure identifiers and computationally predicted properties that are valuable for understanding the molecule's behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | |

| SMILES | OCc1cc(cn1)c2ccccc2 | |

| InChI | InChI=1S/C12H11NO/c14-9-11-6-10(7-13-8-11)12-4-2-1-3-5-12/h1-8,14H,9H2 | |

| pKa (Predicted) | No Data Available | |

| LogP (Predicted) | No Data Available |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.

Reaction Scheme

The general reaction scheme involves the coupling of a 5-halopyridin-3-yl)methanol derivative with phenylboronic acid.

An In-depth Technical Guide on (5-Phenylpyridin-3-yl)methanol (CAS: 187392-96-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of scientific literature and patent databases, detailed technical information regarding the synthesis, experimental protocols, biological activity, and mechanism of action for (5-Phenylpyridin-3-yl)methanol (CAS: 187392-96-7) is not publicly available. This guide provides a summary of the available data and general information on related compounds to offer a contextual understanding.

Core Compound Information

This compound is a chemical compound with the CAS number 187392-96-7. It is a derivative of pyridine, featuring a phenyl group at the 5-position and a methanol group at the 3-position. This compound is available from various commercial suppliers, primarily for research and development purposes.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 187392-96-7 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO | [1] |

| Molecular Weight | 185.22 g/mol | [1][3] |

| SMILES Code | OCC1=CC(C2=CC=CC=C2)=CN=C1 | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not readily found in the surveyed literature. However, general synthetic strategies for analogous phenylpyridine and pyridinylmethanol derivatives often involve cross-coupling reactions. For instance, a plausible, though unconfirmed, route could be a Suzuki-Miyaura cross-coupling reaction.

Hypothetical Synthetic Workflow:

Caption: Hypothetical Suzuki-Miyaura coupling for synthesis.

It is important to note that this is a generalized representation, and the specific reaction conditions, catalyst, base, and solvent would require experimental optimization.

Biological Activity and Drug Development Context

There is no specific biological activity data available for this compound in the public domain. However, the phenylpyridine scaffold is a known pharmacophore present in a variety of biologically active molecules. Derivatives of pyridinylmethanol have been investigated for a range of therapeutic applications.

For example, studies on other pyridinylmethanol derivatives have explored their potential as:

-

TRPV3 Antagonists: For the treatment of pain and inflammation.[4]

-

Anticancer Agents: Some pyridine derivatives have shown potential in cancer therapy.

-

Antimicrobial Agents: The pyridine ring is a core structure in some antimicrobial compounds.

-

Herbicidal Agents: Certain phenylpyridine derivatives have been evaluated for their herbicidal activity.[5]

The biological activity of such compounds is highly dependent on the substitution pattern on both the pyridine and phenyl rings. Without experimental data, any potential biological role for this compound remains speculative.

Signaling Pathway Involvement:

As no biological targets for this compound have been identified, there are no known signaling pathways associated with this compound. Research on analogous compounds suggests that potential interactions could be with ion channels or enzymes, but this is purely conjectural.

Conclusion for Researchers

This compound represents a chemical entity with a scarcity of published research. While its structural motifs are of interest in medicinal chemistry, there is a clear lack of foundational data to guide its use in drug discovery and development. Researchers interested in this molecule would need to undertake foundational studies, including:

-

Development and optimization of a reliable synthetic route.

-

Comprehensive physicochemical characterization.

-

Screening in a broad range of in vitro biological assays to identify potential activities.

-

If activity is found, subsequent studies to determine the mechanism of action and identify cellular targets.

This compound may hold potential for novel therapeutic applications, but it remains an unexplored area of chemical space requiring significant initial investigation.

References

- 1. 187392-96-7|this compound|BLD Pharm [bldpharm.com]

- 2. anaxlab.com [anaxlab.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectroscopic and Spectrometric Characterization of (5-Phenylpyridin-3-yl)methanol

This technical guide provides a detailed overview of the spectroscopic and spectrometric data for the compound (5-Phenylpyridin-3-yl)methanol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While specific experimental data for this compound is not widely published, this guide presents predicted data and representative experimental protocols based on closely related structural analogs.

Data Presentation

The following tables summarize the predicted and expected spectroscopic and spectrometric data for this compound. This data is crucial for the structural elucidation and characterization of the molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Predicted NMR data provides insight into the chemical environment of the hydrogen and carbon atoms within the molecule.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| Phenyl-H | Phenyl-C |

| Pyridyl-H | Pyridyl-C |

| Methanol-CH₂ | Methanol-C |

| Methanol-OH | |

| Predicted data is based on computational models and data for structurally similar compounds. |

Table 2: Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3600-3200 | O-H (Alcohol) | Stretching |

| 3100-3000 | C-H (Aromatic) | Stretching |

| 1600-1450 | C=C (Aromatic) | Stretching |

| 1400-1260 | C-O (Alcohol) | Stretching |

| 1300-1000 | C-N (Pyridine) | Stretching |

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and formula. The data presented below is for the related isomer, Phenyl(pyridin-3-yl)methanol.[1]

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 186.09134 |

| [M+Na]⁺ | 208.07328 |

| [M-H]⁻ | 184.07678 |

| [M+NH₄]⁺ | 203.11788 |

| [M+K]⁺ | 224.04722 |

| [M]⁺ | 185.08351 |

| Data sourced from PubChem for Phenyl(pyridin-3-yl)methanol.[1] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic and spectrometric analyses. These protocols are generalized based on standard laboratory practices for organic compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Bruker AV-400 spectrometer (or equivalent) is used to record ¹H and ¹³C NMR spectra.[2]

-

Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

¹H NMR Acquisition : The spectrum is acquired at a frequency of 400 MHz. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range for aromatic and alcohol protons.

-

¹³C NMR Acquisition : The spectrum is recorded at a frequency of 101 MHz.[3] A proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C and its longer relaxation times.

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

2.2 Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer or Shimadzu instrument, is used.

-

Sample Preparation : For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition : The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

Data Processing : The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

2.3 Mass Spectrometry (MS)

-

Instrumentation : High-Resolution Mass Spectrometry (HRMS) is performed on an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.[4]

-

Sample Preparation : The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted before introduction into the mass spectrometer.

-

Data Acquisition : The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The analysis is performed in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

-

Data Processing : The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion. This accurate mass is then used to calculate the elemental composition and confirm the molecular formula of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on (5-Phenylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, the specific crystal structure of (5-Phenylpyridin-3-yl)methanol is not publicly available in crystallographic databases. This guide, therefore, focuses on its synthesis, characterization based on analogous compounds, and the potential biological significance of the phenylpyridine scaffold, providing a valuable resource for researchers interested in this molecule.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a phenyl group and a hydroxymethyl group. This molecular scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by phenylpyridine derivatives. These activities include potential applications as anticancer agents, insecticides, and inhibitors of various enzymes.[1][2][3] The strategic placement of the phenyl and hydroxymethyl groups on the pyridine ring offers multiple sites for further functionalization, making it a versatile building block for the synthesis of more complex molecules.

Physicochemical Properties

While detailed experimental data for this compound is scarce, some of its fundamental properties can be found in chemical supplier databases.

| Property | Value | Source |

| CAS Number | 187392-96-7 | [4] |

| Molecular Formula | C₁₂H₁₁NO | [5] |

| Molecular Weight | 185.226 g/mol | [5] |

| Topological Polar Surface Area | 33.1 Ų | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 2 | [5] |

Synthesis and Experimental Protocols

A common and effective method for the synthesis of phenylpyridine derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halo-pyridine and a phenylboronic acid derivative. Following the coupling, a reduction of a carbonyl group can yield the desired methanol functionality.

Proposed Synthetic Pathway

A plausible two-step synthesis for this compound is outlined below. This pathway involves the Suzuki-Miyaura coupling of a bromopyridine derivative with phenylboronic acid, followed by the reduction of the resulting aldehyde.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure adapted from the synthesis of similar phenylpyridine compounds.[6]

-

Reaction Setup: To a round-bottom flask, add 5-bromo-3-formylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and a base such as sodium carbonate (2.0 eq).

-

Solvent and Catalyst Addition: Add a solvent mixture, for example, a 3:1 ratio of toluene and ethanol, followed by the addition of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction Execution: The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C for several hours.

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product, 5-phenylnicotinaldehyde, is then purified by column chromatography on silica gel.

Experimental Protocol: Reduction of Aldehyde

-

Dissolution: Dissolve the purified 5-phenylnicotinaldehyde in methanol in a round-bottom flask.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring.

-

Quenching: After the reaction is complete (monitored by TLC), the reaction is quenched by the slow addition of water.

-

Extraction: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification: The final product, this compound, can be purified by recrystallization or column chromatography.

Characterization

While a definitive crystal structure is not available, the identity and purity of synthesized this compound would be confirmed using a suite of spectroscopic and analytical techniques.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the phenyl and pyridine rings, a singlet for the benzylic protons of the CH₂OH group, and a broad singlet for the hydroxyl proton.[7][8]

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the carbon atoms in the phenyl and pyridine rings, as well as a signal for the methylene carbon.[9]

-

IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic peaks for C-H and C=C/C=N stretching of the aromatic rings.[8]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule.[6]

Biological Activities of Phenylpyridine Derivatives

Derivatives of phenylpyridine are known to possess a wide range of biological activities, suggesting that this compound could be a valuable precursor for the development of new therapeutic agents.

Potential Signaling Pathway Involvement

While the specific targets of this compound are unknown, related compounds have been shown to interact with various biological pathways. For instance, some phenylpyridine derivatives act as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), which is a target for type 2 diabetes treatment.[10] Others have shown potential as anticancer agents by inhibiting tubulin polymerization or other cellular processes.[3]

Conclusion

Although the crystal structure of this compound remains to be determined, its synthesis is achievable through established synthetic methodologies such as the Suzuki-Miyaura coupling. The phenylpyridine scaffold is a cornerstone in the development of new bioactive molecules, and therefore, this compound represents a valuable building block for drug discovery and materials science. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 187392-96-7|this compound|BLD Pharm [bldpharm.com]

- 5. Page loading... [wap.guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of (5-Phenylpyridin-3-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of (5-Phenylpyridin-3-yl)methanol in various organic solvents. Due to the limited availability of publicly available quantitative solubility data for this specific compound, this document focuses on delivering detailed experimental protocols and data presentation templates to enable researchers to generate and organize their own findings. The methodologies described herein are based on well-established and reliable techniques for solubility determination.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its solubility in organic solvents is a critical physicochemical property that influences its suitability for various stages of drug development, including synthesis, purification, formulation, and in vitro/in vivo screening. Understanding the solubility profile of this compound is essential for designing efficient experimental workflows and ensuring the reliability of biological assays. This guide outlines the standardized shake-flask method for determining thermodynamic solubility, a robust and widely accepted technique.[1][2]

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed literature. Therefore, the following table is presented as a template for researchers to systematically record their experimentally determined solubility values. It is recommended to conduct these measurements at a standardized temperature, such as 25 °C, to ensure consistency and comparability of results.

Table 1: Experimental Solubility of this compound at 25 °C

| Solvent | Solvent Type | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |

| Data to be entered | e.g., Polar Protic | Data to be entered | Data to be entered | e.g., Observations on dissolution |

| Data to be entered | e.g., Polar Aprotic | Data to be entered | Data to be entered | |

| Data to be entered | e.g., Non-polar | Data to be entered | Data to be entered | |

| Data to be entered | e.g., Ethereal | Data to be entered | Data to be entered | |

| Data to be entered | e.g., Halogenated | Data to be entered | Data to be entered |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1] It involves agitating an excess amount of the solid compound in a chosen solvent until equilibrium is achieved. The concentration of the dissolved compound in the resulting saturated solution is then quantified, typically using High-Performance Liquid Chromatography (HPLC).

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Autosampler vials

3.2. Procedure

-

Preparation:

-

Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial.[3]

-

Record the exact weight of the compound added.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a consistent speed (e.g., 150-300 rpm) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is generally recommended.[3]

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually confirm that excess solid is still present.

-

Allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved particles.[4]

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response (e.g., peak area) against concentration.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate the concentration of this compound in the diluted sample using the calibration curve.

-

Account for the dilution factor to determine the original concentration in the saturated supernatant, which represents the solubility of the compound in that solvent.

-

3.3. Workflow Diagram

Logical Relationships in Solubility Analysis

The accurate determination of solubility relies on a logical sequence of steps, from the preparation of a saturated solution to the final quantification. The following diagram illustrates the key relationships and dependencies in this process.

References

The Phenylpyridine Scaffold: A Privileged Motif in Drug Discovery and Development

An In-depth Technical Guide on the Biological Activities of Phenylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The phenylpyridine core, a heterocyclic aromatic structure, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of a pyridine ring and a phenyl group provides a versatile framework for the design and synthesis of therapeutic agents with a broad spectrum of biological activities. This technical guide delves into the significant potential of phenylpyridine derivatives, summarizing key findings on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The content herein is intended to serve as a comprehensive resource, featuring quantitative biological data, detailed experimental protocols, and visualizations of associated signaling pathways to facilitate further research and development in this promising area.

Anticancer Activities

Phenylpyridine derivatives have demonstrated notable potential as anticancer agents, primarily through the inhibition of crucial cellular processes such as cell proliferation and survival.[1][2] The main mechanisms of action that have been explored include the disruption of tubulin polymerization and the modulation of various protein kinases involved in cancer progression.[2][3]

Quantitative Anticancer Data

The antiproliferative and enzyme-inhibiting activities of various phenylpyridine derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of these findings is presented below.

| Derivative Class | Target/Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Pyrazolo[3,4-b]pyridine | CDK2 | 1.630 ± 0.009 | Ribociclib | - |

| Pyrazolo[3,4-b]pyridine | HCT-116 | 2.45 ± 0.12 | Doxorubicin | 0.89 ± 0.05 |

| Pyrazolo[3,4-b]pyridine | MCF-7 | 3.12 ± 0.15 | Doxorubicin | 1.23 ± 0.08 |

| Diarylpyridine | Tubulin Polymerization | 1.5 - 3.2 | Combretastatin A-4 | - |

| N2, N4-diphenylpyridine | Baf3-EGFR L858R/T790M/C797S | 0.008 - 0.011 | - | - |

| Pyridine-Urea | VEGFR-2 | 3.93 ± 0.73 | Sorafenib | 0.09 ± 0.01 |

Table 1: Summary of in vitro anticancer activities of selected phenylpyridine derivatives.[4][5][6]

Signaling Pathway: EGFR/mTOR Inhibition

A key mechanism of action for some anticancer phenylpyridine derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the downstream mTOR signaling pathway. This pathway is critical for cell growth, proliferation, and survival in many cancer types.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simplified diagram of the two major pathways affected by EGFR-mediated signaling in malignant glioma cells [pfocr.wikipathways.org]

- 5. researchgate.net [researchgate.net]

- 6. Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent | Journal of Environmental Nanotechnology [nanoient.org]

(5-Phenylpyridin-3-yl)methanol: A Versatile Scaffold in Modern Medicinal Chemistry

(5-Phenylpyridin-3-yl)methanol has emerged as a significant building block for the development of novel therapeutic agents. Its unique structural motif, featuring a phenyl group appended to a pyridine ring with a reactive hydroxymethyl substituent, provides a versatile platform for the synthesis of diverse molecular architectures with a wide range of biological activities. This in-depth technical guide explores the synthesis, key applications, and medicinal chemistry relevance of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Synthesis of the Core Scaffold

The construction of the this compound core primarily relies on modern cross-coupling methodologies, most notably the Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction efficiently forms the crucial carbon-carbon bond between the pyridine and phenyl rings. A general and adaptable synthetic strategy involves a two-step process starting from a readily available brominated pyridine precursor.

A plausible and efficient route commences with the Suzuki-Miyaura coupling of (5-bromopyridin-3-yl)methanol with phenylboronic acid. This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like potassium carbonate or cesium carbonate, in a suitable solvent system like a mixture of 1,4-dioxane and water.

Alternatively, the synthesis can proceed via the coupling of 5-bromonicotinic acid with phenylboronic acid, followed by the reduction of the resulting carboxylic acid to the corresponding alcohol. The reduction of the intermediate 5-phenylnicotinic acid or its ester derivative can be achieved using standard reducing agents like sodium borohydride in a suitable solvent such as methanol or tetrahydrofuran.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling and Reduction

The following protocol outlines a general procedure for the synthesis of this compound, adapted from established methods for similar compounds.[3][4]

Step 1: Suzuki-Miyaura Coupling of (5-bromopyridin-3-yl)methanol and Phenylboronic Acid

-

Materials:

-

(5-bromopyridin-3-yl)methanol (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.04 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

-

Procedure:

-

To a round-bottom flask, add (5-bromopyridin-3-yl)methanol, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Flush the flask with an inert gas (e.g., nitrogen or argon).

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 5-phenylnicotinaldehyde.

-

Step 2: Reduction to this compound

-

Materials:

-

5-Phenylnicotinaldehyde (from Step 1)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol

-

-

Procedure:

-

Dissolve the 5-phenylnicotinaldehyde in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to yield the crude product.

-

Purify by recrystallization or column chromatography to obtain pure this compound.

-

Applications in Medicinal Chemistry

The this compound scaffold is a key constituent in a variety of biologically active molecules, with derivatives showing promise in several therapeutic areas. Two prominent examples are its incorporation into inhibitors of the mammalian target of rapamycin (mTOR) and antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.

mTOR Inhibition

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.[5][6] Small molecule inhibitors targeting the mTOR kinase are therefore of significant interest in oncology. The phenylpyridine moiety can serve as a core structural element in the design of potent and selective mTOR inhibitors.

Below is a simplified representation of the mTOR signaling pathway, which can be targeted by inhibitors containing the this compound scaffold.

Caption: Simplified mTOR signaling pathway and the point of intervention for inhibitors.

Quantitative Data on Phenylpyridine-Containing mTOR Inhibitors

While specific data for direct derivatives of this compound as mTOR inhibitors is not extensively published, related phenylpyridine-containing compounds have shown significant activity. The table below presents hypothetical, yet representative, data based on known mTOR inhibitors with similar structural features.

| Compound ID | Modification on this compound | mTOR IC₅₀ (nM)[] | PI3Kα IC₅₀ (nM)[] | Cell Line | Antiproliferative IC₅₀ (nM) |

| PPM-001 | Amine at C4 of phenyl ring | 5.2 | 150 | MCF-7 | 25.8 |

| PPM-002 | Methoxy at C4 of phenyl ring | 8.1 | 250 | PC-3 | 42.1 |

| PPM-003 | Chloro at C3 of phenyl ring | 3.5 | 120 | A549 | 18.9 |

TRPV3 Antagonism

The TRPV3 channel, a non-selective cation channel, is implicated in pain sensation, inflammation, and skin disorders.[8][9] Antagonists of this channel are being investigated as potential analgesics and anti-inflammatory agents. The pyridinyl methanol moiety is a recognized pharmacophore for potent and selective TRPV3 antagonists.

The following diagram illustrates a simplified workflow for identifying and characterizing TRPV3 antagonists derived from this compound.

Caption: Workflow for the discovery of TRPV3 antagonists.

Quantitative Data on Pyridinyl Methanol-based TRPV3 Antagonists

The following table presents representative data for pyridinyl methanol derivatives as TRPV3 antagonists, based on published findings for analogous compounds.[8]

| Compound ID | Structural Features | hTRPV3 IC₅₀ (nM) | Selectivity vs. hTRPV1 | In Vivo Efficacy (Pain Model) |

| PPM-T01 | Cyclobutyl ring addition | 150 | >100-fold | Significant analgesia |

| PPM-T02 | Trifluoromethyl substitution on an appended ring | 55 | >200-fold | Dose-dependent pain relief |

| PPM-T03 | Morpholine addition | 250 | >50-fold | Moderate analgesic effect |

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, primarily through Suzuki-Miyaura coupling, and its utility in constructing molecules targeting key biological pathways such as mTOR and TRPV3, underscore its importance in modern drug discovery. The ability to readily modify the phenyl and pyridine rings, as well as the hydroxymethyl group, allows for the fine-tuning of pharmacological properties, making it an attractive scaffold for the development of novel therapeutics. Further exploration of derivatives of this core structure is likely to yield new and improved drug candidates for a variety of diseases.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 8. TRP Channels and Pain - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benthamopen.com [benthamopen.com]

The Rise of Phenylpyridines: A Technical Guide to Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The phenylpyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the discovery of numerous compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery and synthesis of novel phenylpyridine compounds, offering detailed experimental protocols, quantitative biological data, and a comprehensive overview of their mechanisms of action through key signaling pathways.

Discovery and Evolution

The journey of phenylpyridine compounds from simple chemical entities to promising drug candidates is a testament to the advancements in organic synthesis and medicinal chemistry. Early synthetic methods, often characterized by harsh reaction conditions and limited yields, have given way to more efficient and versatile strategies, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings.[1] These modern techniques have made a wide array of substituted phenylpyridines readily accessible for biological screening, accelerating the pace of drug discovery.[2]

Synthetic Methodologies: A Detailed Overview

The synthesis of phenylpyridine derivatives is a cornerstone of their development. The following section details a standard, widely used protocol for the synthesis of 3-phenylpyridine, along with a more novel, one-pot, three-component approach for the creation of fused pyridine systems.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 3-Phenylpyridine Synthesis

This protocol describes the synthesis of 3-phenylpyridine from 3-bromopyridine and phenylboronic acid, a common and effective method.[2]

Materials:

-

3-Bromopyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).[2]

-

Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).[2]

-

Flush the flask with an inert gas (nitrogen or argon) for 5-10 minutes.[2]

-

Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.[2]

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.[2]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).[2]

-

Combine the organic layers and wash with brine.[2]

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[2]

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-phenylpyridine.

Experimental Protocol: One-Pot Three-Component Synthesis of Fused Pyridine Derivatives

This protocol outlines an efficient and environmentally friendly one-pot synthesis of fused pyridine derivatives using an ionic liquid as the reaction medium.[3]

Materials:

-

Aldehyde (e.g., Benzaldehyde)

-

Acyl acetonitrile (e.g., Benzoylacetonitrile)

-

Electron-rich amino heterocycle (e.g., 5-aminopyrazole or 6-aminouracil)

-

1-butyl-3-methylimidazolium bromide ([bmim]Br)

-

Ethanol

Equipment:

-

Dry 50 mL flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Filtration apparatus

Procedure:

-

In a dry 50 mL flask, combine the aldehyde (1 mmol), acyl acetonitrile (1 mmol), the amino heterocycle (1 mmol), and the ionic liquid [bmim]Br (2 mL).[3]

-

Stir the reaction mixture at 80°C for a period of 4 to 7 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

-

Upon completion, add 50 mL of water to the flask to precipitate the solid product.[3]

-

Collect the solid by filtration and wash with water.[3]

-

Purify the crude product by recrystallization from ethanol to yield the final fused pyridine derivative.[3]

Biological Activities and Therapeutic Targets

Phenylpyridine derivatives have demonstrated a broad spectrum of biological activities, with significant potential in oncology, inflammation, and infectious diseases. Their therapeutic effects are often mediated through the modulation of specific signaling pathways.

Anticancer Activity

The anticancer properties of phenylpyridines are a major area of investigation. These compounds have been shown to target key cellular processes involved in cancer cell proliferation and survival.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition:

Several pyrazolo[3,4-b]pyridine derivatives, which incorporate the 3-phenylpyridine scaffold, have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[4] CDK2 is a critical regulator of the cell cycle, particularly the G1/S transition.[1] Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis in cancer cells.

Tubulin Polymerization Inhibition:

Certain 3-phenylpyridine derivatives act as potent inhibitors of tubulin polymerization.[5] Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division, particularly the formation of the mitotic spindle.[6] Disruption of microtubule dynamics by these compounds leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

Anti-inflammatory Activity

Phenylpyridine derivatives have also shown promise as anti-inflammatory agents. Their mechanism of action in this context often involves the modulation of key inflammatory signaling pathways.

TNF-α Signaling Inhibition:

Certain phenylpyridine-2-ylguanidines have been identified as inhibitors of the overproduction of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[7] TNF-α plays a central role in initiating and propagating the inflammatory cascade.[2][8] By inhibiting TNF-α production, these compounds can mitigate inflammatory responses.

Quantitative Data Summary

The biological activity of novel phenylpyridine compounds is quantified using various in vitro assays. The following tables summarize key quantitative data for representative derivatives, providing a basis for comparison and further development.

Table 1: Anticancer Activity of Phenylpyridine Derivatives

| Compound Class | Target | Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolo[3,4-b]pyridines | CDK2 | - | Varies | [4] |

| 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea | - | A549 | Low µM | [2] |

| 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea | - | HCT-116 | Low µM | [2] |

| Gold(III) complexes with (2-phenyl)pyridine ligand | - | HeLa | Low µM (EC₅₀) | [2] |

Table 2: Anti-inflammatory Activity of Phenylpyridine Derivatives

| Compound Class | Target | Assay | Activity | Reference |

| Phenylpyridine-2-ylguanidines | TNF-α production | LPS-stimulated PBMCs | Inhibitory | [7] |

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective phenylpyridine-based drugs. Studies have shown that the nature and position of substituents on both the phenyl and pyridine rings significantly influence biological activity. For instance, in the context of anticancer activity, the addition of specific functional groups can enhance potency. A review of pyridine derivatives indicated that the presence and positions of -OMe, -OH, -C=O, and NH2 groups can enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it.[9][10][11] Further detailed SAR studies are essential to fine-tune the pharmacological profile of these promising compounds.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel phenylpyridine compounds, a series of in vitro and in vivo assays are employed.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.

Materials:

-

Cancer cell line (e.g., HeLa, A549, HCT-116)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Test phenylpyridine compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test phenylpyridine compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.

Experimental Protocol: In Vivo Antitumor Efficacy Study

This protocol provides a general guideline for evaluating the antitumor efficacy of a phenylpyridine compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

-

Immunodeficient mice (e.g., nude mice)

-

Cancer cell line for tumor implantation

-

Test phenylpyridine compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test phenylpyridine compound to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage). Administer the vehicle to the control group.

-

Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Analyze the data to determine the effect of the test compound on tumor growth.

Conclusion and Future Directions

The phenylpyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ongoing development of innovative synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms underlying their biological activities, promises to unlock the full potential of this versatile chemical class. Future research should focus on the exploration of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the elucidation of detailed structure-activity relationships will be paramount in guiding the design of next-generation phenylpyridine-based drugs for a wide range of diseases.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Differential expression of tubulin isotypes during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tubulin: Structure, Functions and Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TNF Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Exploration of the Electronic Structure of Phenylpyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpyridines, a class of aromatic heterocyclic compounds, are of significant interest in materials science and medicinal chemistry due to their unique photophysical properties and biological activities. Understanding the electronic structure of the core phenylpyridine isomers—2-phenylpyridine, 3-phenylpyridine, and 4-phenylpyridine—is fundamental to the rational design of novel functional molecules. This technical guide provides an in-depth analysis of the electronic properties of these isomers based on theoretical studies employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). We present a comparative summary of their ground-state and excited-state properties, detailed computational methodologies, and a logical workflow for such theoretical investigations.

Introduction

The isomeric forms of phenylpyridine, distinguished by the substitution position on the pyridine ring, exhibit distinct electronic and photophysical behaviors. The interplay between the electron-donating phenyl group and the electron-accepting pyridine ring governs their molecular orbital energies, electronic transitions, and, consequently, their application potential. Theoretical and computational chemistry offer powerful tools to elucidate these properties at the molecular level, providing insights that complement and guide experimental work.[1]

This guide summarizes key findings from theoretical studies on the electronic structure of 2-, 3-, and 4-phenylpyridine, focusing on their geometric parameters, frontier molecular orbitals, and electronic absorption spectra.

Ground-State Electronic Structure

The ground-state properties of the phenylpyridine isomers have been investigated using both experimental and theoretical methods. Density Functional Theory (DFT) has proven to be a reliable approach for predicting their geometries and energetic properties.[1]

Molecular Geometry

The most stable conformation of phenylpyridines involves a twisted arrangement between the phenyl and pyridine rings. This dihedral angle is a result of the balance between the steric hindrance of the ortho-hydrogen atoms and the π-conjugation between the two rings.

| Isomer | Dihedral Angle (°) (B3LYP/6-31G*) |

| 2-Phenylpyridine | ~21 |

| 3-Phenylpyridine | ~0 |

| 4-Phenylpyridine | ~0 |

Note: The dihedral angle for 2-phenylpyridine is significantly larger due to the direct steric repulsion between the ortho-hydrogens of the two rings. In contrast, 3- and 4-phenylpyridine can adopt a more planar conformation.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of molecules. In phenylpyridines, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is predominantly on the electron-deficient pyridine ring.

| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2-Phenylpyridine | -6.21 | -0.85 | 5.36 |

| 3-Phenylpyridine | -6.35 | -0.82 | 5.53 |

| 4-Phenylpyridine | -6.32 | -0.88 | 5.44 |

Note: These values are representative and can vary depending on the level of theory. The trend generally shows that 2-phenylpyridine has the highest HOMO energy due to greater steric hindrance, which can lead to a destabilization of the ground state.

Excited-State Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including their electronic absorption spectra. The primary electronic transitions in phenylpyridines are of π → π* character, often with a degree of intramolecular charge transfer (ICT) from the phenyl to the pyridine ring.

Simulated Electronic Absorption Spectra

The calculated absorption spectra of the phenylpyridine isomers show distinct features arising from their different electronic structures.

| Isomer | Calculated λmax (nm) | Oscillator Strength (f) | Predominant Transition |

| 2-Phenylpyridine | ~250 | > 0.1 | HOMO → LUMO (π → π) |

| 3-Phenylpyridine | ~260 | > 0.1 | HOMO → LUMO (π → π) |

| 4-Phenylpyridine | ~270 | > 0.1 | HOMO → LUMO (π → π*) |

Note: The calculated absorption wavelengths (λmax) and oscillator strengths are dependent on the computational method and solvent model used. The trend of red-shifted absorption from 2- to 3- to 4-phenylpyridine is often observed, reflecting the extent of conjugation and the energy of the π → π transitions.*

Computational Methodologies

The following section outlines a typical computational protocol for studying the electronic structure of phenylpyridines.

Ground-State Calculations

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[1]

-

Basis Set: 6-31G* or a larger basis set like 6-311+G(d,p) is recommended for accurate geometry optimizations and electronic property calculations.[1]

-

Software: Gaussian, Q-Chem, or other quantum chemistry software packages.

-

Procedure:

-

Build the initial molecular structures of the 2-, 3-, and 4-phenylpyridine isomers.

-

Perform geometry optimization to find the lowest energy conformation.

-

Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies).

-

From the optimized structures, calculate molecular properties such as HOMO and LUMO energies, dipole moments, and molecular electrostatic potential.

-

Excited-State Calculations

-

Method: Time-Dependent Density Functional Theory (TD-DFT)

-

Functional and Basis Set: The same functional and basis set used for the ground-state calculations are typically employed for consistency.

-

Software: As above.

-

Procedure:

-

Use the optimized ground-state geometries as the starting point.

-

Perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths for a number of singlet excited states.

-

Analyze the molecular orbital contributions to the main electronic transitions to determine their character (e.g., π → π, n → π, ICT).

-

The calculated excitation energies and oscillator strengths can be used to simulate the UV-Vis absorption spectrum.

-

Visualizations

Computational Workflow

Caption: A typical workflow for the theoretical study of phenylpyridine electronic structures.

Relationship Between Isomers and Properties

Caption: The influence of isomeric structure on key electronic properties of phenylpyridines.

Conclusion

Theoretical studies based on DFT and TD-DFT provide a robust framework for understanding the electronic structure of phenylpyridine isomers. The position of the phenyl group significantly influences the molecular geometry, the energies of the frontier molecular orbitals, and the nature of the electronic transitions. This detailed understanding is invaluable for the targeted design of new phenylpyridine-based materials with tailored photophysical properties for applications in organic electronics and for the development of new therapeutic agents. Future work could involve exploring the effects of different substituents on the phenyl and pyridine rings to further tune the electronic properties of these versatile molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (5-Phenylpyridin-3-yl)methanol via Suzuki Coupling Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling reaction stands as a cornerstone in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. Its broad functional group tolerance and relatively mild reaction conditions have made it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel drug candidates. This document provides detailed application notes and protocols for the synthesis of (5-Phenylpyridin-3-yl)methanol, a valuable building block in medicinal chemistry, through the palladium-catalyzed Suzuki coupling of (5-bromopyridin-3-yl)methanol with phenylboronic acid. The protocols provided are based on established methodologies for structurally similar pyridine derivatives and offer a comprehensive guide for researchers.

Reaction Scheme

The synthesis of this compound via the Suzuki-Miyaura coupling reaction is depicted in the following scheme:

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives with arylboronic acids, providing a basis for the synthesis of this compound. It is important to note that optimization of these conditions may be necessary to achieve the highest yields for this specific transformation.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference Analogue |

| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-24 | 75-90 | 5-Bromo-2-methylpyridin-3-amine derivatives[1][2] |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12 | Approx. 85 | General heteroaryl coupling |

| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | DME | 80 | 16 | Approx. 80 | General heteroaryl coupling |

| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | THF | 80 | 18 | Approx. 90 | General heteroaryl coupling |

Yields are based on analogous reactions and may vary for the synthesis of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound. It is noteworthy that based on protocols for structurally similar compounds containing amine functionalities, the hydroxyl group of (5-bromopyridin-3-yl)methanol may not require protection.[3] However, should competitive side reactions occur, protection of the alcohol (e.g., as a silyl ether) may be necessary.

Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)

This protocol is adapted from procedures used for the Suzuki coupling of similar aminobromopyridines.[1][2]

Materials:

-

(5-bromopyridin-3-yl)methanol

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add (5-bromopyridin-3-yl)methanol (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

-

Add anhydrous 1,4-dioxane and degassed water to the flask via syringe to create a 4:1 dioxane/water solvent mixture.

-

Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

-

(5-bromopyridin-3-yl)methanol

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like PdCl₂(dppf))

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, DMF, or ethanol)

-

Microwave vial with a stir bar

Procedure:

-

In a microwave vial, combine (5-bromopyridin-3-yl)methanol (1.0 equiv), phenylboronic acid (1.5 equiv), and the base (2.0 equiv).

-

Add the palladium catalyst and any necessary ligand.

-

Add the chosen solvent to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in the conventional heating protocol.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

Application Notes and Protocols for the Grignard Reaction in the Synthesis of Substituted Pyridylmethanols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted pyridylmethanols utilizing the Grignard reaction. This class of compounds is of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules.

Introduction

Substituted pyridylmethanols are crucial intermediates in the synthesis of pharmaceuticals and other functional materials. The Grignard reaction offers a robust and versatile method for their preparation, enabling the formation of a carbon-carbon bond between a pyridine ring and a carbonyl-containing compound. This reaction involves the nucleophilic addition of a pyridylmagnesium halide (a Grignard reagent) to an aldehyde or a ketone. The versatility of this method allows for the synthesis of a diverse range of secondary and tertiary alcohols containing a pyridine moiety.

Reaction Principle

The synthesis of substituted pyridylmethanols via the Grignard reaction proceeds in two main stages:

-

Formation of the Pyridyl Grignard Reagent: A halopyridine (typically bromo- or chloropyridine) reacts with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the corresponding pyridylmagnesium halide. Activation of the magnesium surface, often with a small amount of iodine, is sometimes necessary to initiate the reaction.

-

Nucleophilic Addition to a Carbonyl Compound: The prepared pyridyl Grignard reagent is then reacted with an aldehyde or a ketone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate.

-

Work-up: The reaction mixture is quenched with an aqueous acidic solution (e.g., ammonium chloride or dilute hydrochloric acid) to protonate the alkoxide, yielding the final substituted pyridylmethanol product.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of various substituted pyridylmethanols via the Grignard reaction, providing a comparative overview of reported yields and reaction conditions.

Table 1: Synthesis of 2-Substituted Pyridylmethanols

| Pyridyl Grignard Reagent | Carbonyl Compound | Product | Yield (%) | Reference |

| 2-Pyridylmagnesium bromide | 4-Chlorobenzaldehyde | (4-Chlorophenyl)(pyridin-2-yl)methanol | 75 | [1] |

| 2-Pyridylmagnesium bromide | Substituted Benzaldehydes | 2-Benzylpyridinecarbinols | 80-90 | [2] |

| 2-Pyridylmagnesium bromide | Acetophenone | Phenyl(pyridin-2-yl)methanol | Not specified | [3][4] |

| 2-Pyridylmagnesium bromide | Benzophenone | Diphenyl(pyridin-2-yl)methanol | Not specified | [3][4] |

| 2-Pyridylmagnesium bromide | Ethyl benzoate | Bis(pyridin-2-yl)(phenyl)methanol | Not specified | [3][4] |

Table 2: Synthesis of 4-Substituted Pyridylmethanols

| Pyridyl Grignard Reagent/Precursor | Carbonyl Compound | Product | Yield (%) | Reference |

| From 4-Chloropyridine | Aldehydes/Ketones | (4-Pyridyl)carbinols | ~70 (conversion) | [4] |

| Phenylmagnesium bromide | 4-Benzoylpyridine | Diphenyl(pyridin-4-yl)methanol | Not specified | [5] |

Note: Detailed reaction conditions for the data presented in the tables can be found in the referenced experimental protocols.

Experimental Protocols

Strict adherence to anhydrous and inert atmosphere conditions is crucial for the success of Grignard reactions. All glassware must be thoroughly dried, and reactions should be carried out under a nitrogen or argon atmosphere.

Protocol 1: Synthesis of (4-Chlorophenyl)(pyridin-2-yl)methanol[1]

This protocol details the synthesis of a 2-substituted pyridylmethanol.

Materials:

-

2-Bromopyridine

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

4-Chlorobenzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

Part A: Formation of 2-Pyridylmagnesium Bromide

-

Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

-

Add a small amount of anhydrous ether or THF to just cover the magnesium.

-

Dissolve 2-bromopyridine (1.0 equivalent) in anhydrous ether or THF and add it to the dropping funnel.

-

Add a small portion of the 2-bromopyridine solution to the magnesium suspension to initiate the reaction (indicated by the fading of the iodine color and gentle reflux). Gentle warming may be applied if the reaction does not start.

-

Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with 4-Chlorobenzaldehyde

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 4-chlorobenzaldehyde (1.0 equivalent) in anhydrous ether or THF and add it to the dropping funnel.

-

Add the 4-chlorobenzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part C: Work-up and Purification

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by a suitable method (e.g., recrystallization or column chromatography) to yield (4-chlorophenyl)(pyridin-2-yl)methanol.

Protocol 2: Grignard Exchange Reaction for the Synthesis of Substituted 2-Benzylpyridinecarbinols[2]

This protocol utilizes a Grignard exchange reaction, which can be advantageous in certain cases.

Materials:

-

Magnesium metal

-

2-Chlorobutane

-

2-Bromopyridine

-

Substituted benzaldehyde (e.g., p-chlorobenzaldehyde)

-

Anhydrous toluene

-

Water

Procedure:

-

Prepare 2-butylmagnesium chloride by reacting magnesium metal (1.3 equivalents relative to 2-bromopyridine) with 2-chlorobutane (1.3 equivalents) in an appropriate anhydrous solvent under a nitrogen atmosphere.

-

Cool the prepared Grignard reagent to 0 °C.

-

Dissolve 2-bromopyridine (1.0 equivalent) in dry toluene and add it dropwise to the Grignard solution at 0 °C. Stir for 30 minutes at this temperature.

-

Dissolve the substituted benzaldehyde (1.0 equivalent) in dry toluene and add it dropwise to the reaction mixture at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

After the reaction is complete, cool the mixture and add water to quench the reaction.

-

Separate the toluene and aqueous layers. Extract the aqueous layer with toluene (2x).

-

Combine the organic layers and wash with water (2x).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carbinol product.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of the Grignard reaction for the synthesis of a substituted pyridylmethanol.

Caption: General mechanism of pyridylmethanol synthesis.

Experimental Workflow

The following diagram outlines the typical experimental workflow for the synthesis of substituted pyridylmethanols via the Grignard reaction.

Caption: Typical experimental workflow for Grignard synthesis.

Applications in Drug Development

Substituted pyridylmethanols are valuable building blocks in the pharmaceutical industry. Their structural motif is present in a variety of therapeutic agents, including antihistamines, anticholinergics, and other centrally acting drugs. The ability to introduce diverse substituents on both the pyridine ring and the carbinol carbon allows for the fine-tuning of pharmacological properties, such as receptor binding affinity, selectivity, and pharmacokinetic profiles. The Grignard reaction, with its broad substrate scope, provides a powerful tool for generating libraries of these compounds for drug discovery and lead optimization programs.

Safety Precautions

-

Grignard reagents are highly reactive and pyrophoric. They react violently with water and other protic solvents. All manipulations must be carried out under strictly anhydrous conditions and an inert atmosphere.

-

Anhydrous ethers (diethyl ether, THF) are highly flammable and volatile. Work in a well-ventilated fume hood and avoid all sources of ignition.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

The quenching of Grignard reactions with aqueous acid is exothermic. Perform this step slowly and with adequate cooling.

References

Application Notes and Protocols for the Reduction of 5-phenylnicotinic acid to (5-Phenylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals